
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is an organic compound characterized by the presence of a boron atom bonded to a dihydropyrimidine ring with an ethyl group at the 6th position. This compound serves as a valuable building block in medicinal chemistry research due to the presence of the boronic acid functional group.
Mechanism of Action
Target of Action
It is primarily used as a chemical building block in medicinal chemistry research.
Mode of Action
Biochemical Pathways
Result of Action
It is primarily used to create more complex molecules with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a dihydropyrimidine derivative with a boronic acid reagent under controlled conditions. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boronic acid moiety.
Industrial Production Methods: The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, a palladium-catalyzed method for forming carbon-carbon bonds. This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides or triflates to create new complex organic molecules.
Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions typically involve heating the reaction mixture to facilitate the coupling process.
Major Products Formed: The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which can be further utilized in various chemical syntheses.
Scientific Research Applications
Chemistry: In chemistry, (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for creating diverse organic compounds.
Biology and Medicine: While the compound itself does not possess known biological activity, it serves as a precursor for the synthesis of biologically active molecules. Researchers use it to develop new pharmaceuticals and study potential therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its role as a versatile building block allows for the creation of various functional materials.
Comparison with Similar Compounds
Similar Compounds:
- (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
- 6-Ethyl-1,6-dihydropyrimidin-5-ylboronic acid
- (4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
Uniqueness: The uniqueness of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid lies in its specific structure, which includes an ethyl group at the 6th position of the dihydropyrimidine ring and a boronic acid functional group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
(4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDQXMLQOKGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC=NC1CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681517 |
Source


|
| Record name | (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-51-0 |
Source


|
| Record name | (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

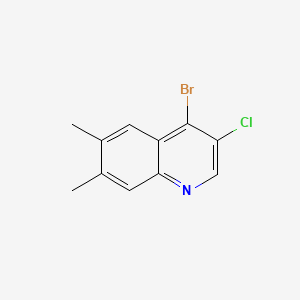
![cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B594159.png)
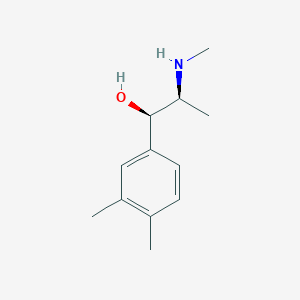
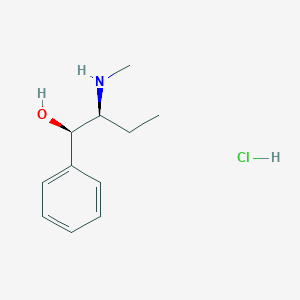
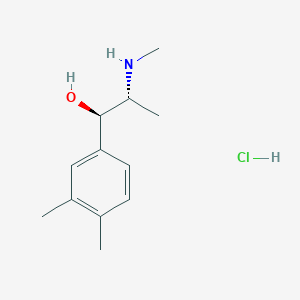
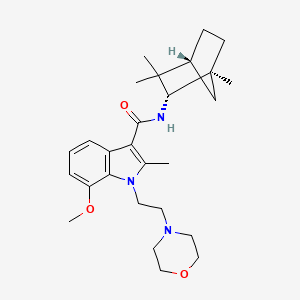
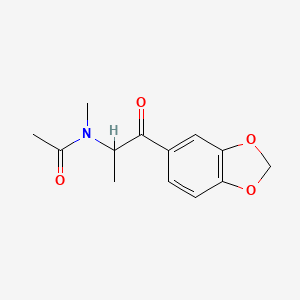
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594169.png)

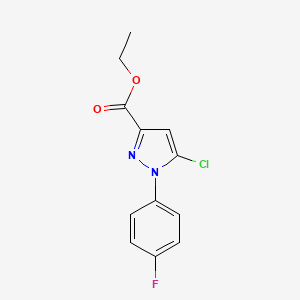
![4-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594172.png)
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B594174.png)
![N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide](/img/structure/B594175.png)
